N-isobutyl-4-(1-piperidinyl)benzamide
Description
N-Isobutyl-4-(1-piperidinyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with an isobutyl group and a piperidinyl moiety at the para position. Benzamide derivatives, such as amisulpride, tiapride, and sulpiride, are clinically recognized neuroleptics with shared structural features, including aromatic rings and heterocyclic substituents .
Properties
IUPAC Name |
N-(2-methylpropyl)-4-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13(2)12-17-16(19)14-6-8-15(9-7-14)18-10-4-3-5-11-18/h6-9,13H,3-5,10-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPVFQPKQIUDLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Antioxidant Benzamide Derivatives
Studies on N-(anilinocarbonothioyl) benzamide derivatives (e.g., A8, H10) reveal that electron-donating substituents (e.g., hydroxyl, methoxy) enhance antioxidant activity. For instance:
- A8 (4-hydroxyphenyl substituent): 86.6% inhibition in carbon tetrachloride-induced oxidative stress.
- H10 (4-methoxyphenyl substituent): 87.7% inhibition, attributed to radical scavenging .
In contrast, N-isobutyl-4-(1-piperidinyl)benzamide’s aliphatic isobutyl group may prioritize membrane permeability over direct antioxidant effects, suggesting divergent therapeutic applications.
Piperidine-Containing Heterocyclic Analogs
Compounds like B3 (N-(2-phenylethyl)piperidine-1-carbothioamide) and B4 (morpholine analog) demonstrate that piperidine/morpholine nuclei enhance antioxidant efficacy (84.4–86.7% inhibition) . Similarly, n-methyl-3-(4-piperidinyl)benzamide (meta-substituted piperidine) is implicated in histone acetylation regulation, highlighting the role of substitution patterns in biological targeting .
Data Table: Key Structural and Functional Comparisons
Research Findings and Mechanistic Insights
- Substituent Position : Para-substituted piperidinyl groups (as in the target compound) may optimize steric interactions with neuroreceptors, while meta-substituted analogs (e.g., ) target epigenetic pathways .
- Functional Groups : Thiourea-linked benzamides () show enhanced antioxidant activity, whereas aliphatic chains (e.g., isobutyl) likely improve pharmacokinetic properties .
- Piperidine vs. Morpholine : Piperidine-containing compounds exhibit slightly lower antioxidant activity than morpholine analogs (e.g., B4: 86.7% vs. B3: 84.4%), suggesting heterocycle electronics influence efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
